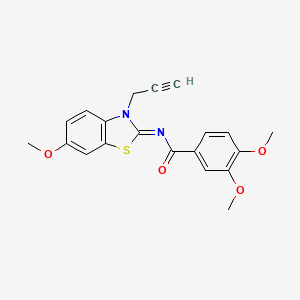
3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzamide derivative with several methoxy groups and a prop-2-ynyl group attached to a benzothiazole ring . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from the appropriate benzothiazole and benzamide precursors. The methoxy groups could potentially be introduced using a methylation reaction, and the prop-2-ynyl group could be introduced using an alkyne coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzamide and benzothiazole rings would likely contribute to the rigidity of the molecule, while the methoxy and prop-2-ynyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups could potentially be demethylated under certain conditions, and the prop-2-ynyl group could potentially participate in various alkyne reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple methoxy groups could potentially increase its solubility in organic solvents .科学的研究の応用
Antimicrobial Activity
Benzothiazoles, including derivatives similar to the compound , have been extensively studied for their antimicrobial properties. Research has demonstrated the potential of benzothiazole derivatives as potent antimicrobial agents. For instance, a study highlighted the antimicrobial efficacy of benzothiazole derivatives against various microbial strains, indicating their significant role in developing new antimicrobial agents (Abbas et al., 2014). Another research effort synthesized benzothiazole and thiazolidinone derivatives, evaluating their antimicrobial performance, further underlining the importance of such compounds in addressing microbial resistance (Chawla, 2016).
Corrosion Inhibition
Benzothiazole derivatives have also found applications in corrosion inhibition, particularly for protecting metals against corrosion in acidic environments. A study involving benzothiazole compounds as corrosion inhibitors for steel in hydrochloric acid solutions demonstrated their effectiveness in significantly reducing corrosion rates. This research suggests that such compounds can provide durable and efficient protection for metals, highlighting their potential industrial applications (Hu et al., 2016).
Aldose Reductase Inhibition
In the pharmaceutical domain, benzothiazole derivatives have been explored as aldose reductase inhibitors, which are crucial for managing complications arising from diabetes. The synthesis and evaluation of benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines showcased their potential as potent and partly selective aldose reductase inhibitors, indicating their utility in developing therapeutic agents for diabetic complications (Saeed et al., 2014).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and potentially even preclinical or clinical studies if it were being developed as a drug .
特性
IUPAC Name |
3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-10-22-15-8-7-14(24-2)12-18(15)27-20(22)21-19(23)13-6-9-16(25-3)17(11-13)26-4/h1,6-9,11-12H,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJBYCSZZKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

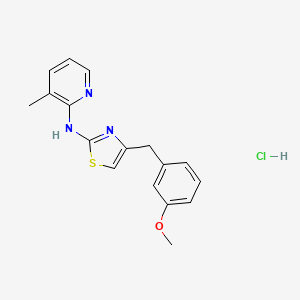


![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2539251.png)
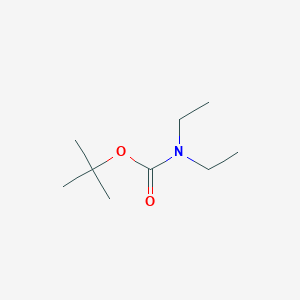
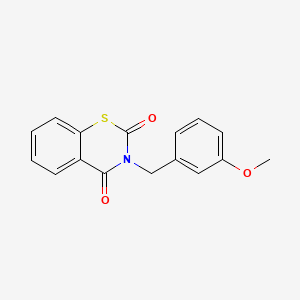
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone](/img/structure/B2539256.png)
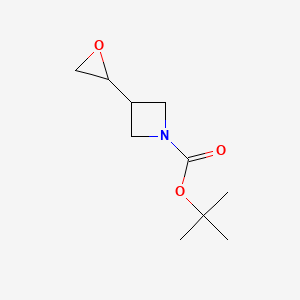
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2539259.png)
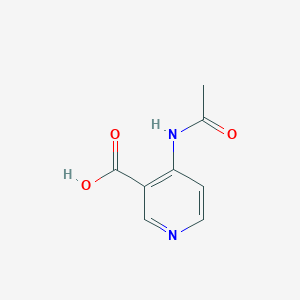
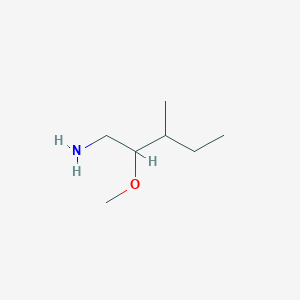


![2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2539265.png)